REACTION_SMILES
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[CH2:34]1[O:35][CH2:36][CH2:37][CH2:38]1.[CH3:31][CH2:32][OH:33].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][cH:6][c:7]([O:15][c:16]2[cH:17][c:18]([F:23])[cH:19][c:20]([F:22])[cH:21]2)[c:8]([C:9](=[O:10])[O:11][CH2:12][CH3:13])[cH:14]1.[NH2:24][c:25]1[cH:26][cH:27][cH:28][cH:29][cH:30]1>>[NH2:1][c:4]1[cH:5][cH:6][c:7]([O:15][c:16]2[cH:17][c:18]([F:23])[cH:19][c:20]([F:22])[cH:21]2)[c:8]([C:9](=[O:10])[O:11][CH2:12][CH3:13])[cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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CCOC(=O)c1cc([N+](=O)[O-])ccc1Oc1cc(F)cc(F)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc([N+](=O)[O-])ccc1Oc1cc(F)cc(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccc1
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Name
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Type
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product
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Smiles
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CCOC(=O)c1cc(N)ccc1Oc1cc(F)cc(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |